molecular formula C12H21NO4 B12791533 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate CAS No. 14669-14-8

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Cat. No.: B12791533
CAS No.: 14669-14-8
M. Wt: 243.30 g/mol
InChI Key: USKYKZYGFODHOT-UHFFFAOYSA-N
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Description

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic carbamate derivative featuring a propanol backbone substituted with pentyloxy and propargyloxy groups. Carbamates are known for their stability and bioactivity, often serving as prodrugs or enzyme inhibitors .

Properties

CAS No.

14669-14-8

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate

InChI

InChI=1S/C12H21NO4/c1-3-5-6-8-16-10-11(17-12(13)14)9-15-7-4-2/h2,11H,3,5-10H2,1H3,(H2,13,14)

InChI Key

USKYKZYGFODHOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC(COCC#C)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Propargylation: The propynyloxy group is introduced via a propargylation reaction, where a propargyl halide reacts with the intermediate compound.

    Carbamation: The final step involves the formation of the carbamate group through the reaction of the intermediate with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the pentyloxy or propynyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Reaction TypeCommon ReagentsProducts
OxidationKMnO4, CrO3Aldehydes, Ketones
ReductionLiAlH4, NaBH4Primary/Secondary Alcohols
SubstitutionHalides, AminesModified Carbamates

Biology

The compound is investigated for its potential as a biochemical probe or inhibitor. Its interaction with specific molecular targets may lead to modulation of enzyme activity due to the covalent bonding capability of the carbamate group. This property positions it as a candidate for further research in enzyme inhibition studies.

Medicine

Research into the pharmacological properties of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate suggests potential therapeutic applications. The compound may exhibit activity against various diseases by interacting with biological pathways involved in disease progression.

The biological activity of this compound stems from its unique molecular structure. Preliminary studies indicate that it may possess anti-inflammatory and analgesic properties. Further research is necessary to elucidate its mechanisms of action and efficacy in preclinical models.

Industrial Applications

In industrial settings, 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate may be utilized in developing new materials or chemical processes. Its unique properties can be harnessed in producing surfactants, emulsifiers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pentyloxy and propynyloxy groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate (hypothetical) with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Research Status (Patents/Literature)
1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate* Not Available C12H21NO4 ~243.3 (estimated) Pentyloxy, Propargyloxy Not reported
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate 14669-17-1 C13H23NO4 257.33 Hexyloxy, Propargyloxy Limited data; no patents cited
1-(3-Chlorophenoxy)-3-(2-propynyloxy)-2-propanol carbamate Not Available C13H14ClNO4 283.71 Chlorophenoxy, Propargyloxy 0 patents, 0 literature entries
1-(2-Methylphenoxy)-3-(2-propynyloxy)-2-propanol carbamate 16272-02-9 C14H17NO4 263.29 Methylphenoxy, Propargyloxy No data available

*Hypothetical structure inferred from analogs.

Key Observations:

  • Alkyl Chain Length: The hexyloxy analog (C13) has a higher molecular weight (257.33) compared to the hypothetical pentyloxy variant (estimated 243.3). Longer alkyl chains (e.g., hexyl vs.
  • Substituent Effects: The chlorophenoxy variant (C13H14ClNO4) introduces electronegative chlorine, which may improve metabolic stability but could reduce bioavailability due to increased molecular weight (283.71) .

Pharmacological and Toxicological Considerations

For example:

  • Propranolol Hydrochloride (CAS 318-98-9): A β-adrenergic antagonist with an isopropylamino group instead of carbamate. Its hydrochloride salt form enhances solubility and bioavailability, a feature absent in carbamate derivatives .
  • Pindolol (CAS 13523-86-9): Contains an indole ring and isopropylamino group, showing teratogenic effects in rats at high doses (TDLo: 2200 mg/kg).

Carbamates, in general, are less studied for cardiovascular effects but may exhibit cholinesterase inhibition or prodrug activation, depending on substituents.

Biological Activity

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound that exhibits a range of biological activities. Its unique molecular structure, characterized by the presence of pentyloxy and propynyloxy groups, along with a carbamate moiety, positions it as a compound of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications.

  • CAS Number : 14669-14-8
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • IUPAC Name : (1-pentoxy-3-prop-2-ynoxypropan-2-yl) carbamate
  • Canonical SMILES : CCCCCOCC(COCC#C)OC(=O)N

The biological activity of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects.

Enzyme Interaction

The compound has shown promise in modulating various enzymes involved in metabolic pathways. For example, it may inhibit enzymes that are critical in inflammatory processes or cancer progression, thereby highlighting its potential as an anti-inflammatory or anticancer agent.

Biological Activity Overview

1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been investigated for several biological activities:

  • Antitumor Activity : Research indicates that this compound can suppress the growth of solid tumors in vivo, suggesting its potential as an anticancer agent .
  • Immunosuppressive Effects : Similar compounds have been noted for their ability to suppress immune responses, which could be beneficial in preventing transplant rejection or treating autoimmune diseases .
  • Neuroprotective Properties : Some studies suggest that derivatives of this compound may offer neuroprotective effects, potentially useful in neurodegenerative conditions .

Antitumor Studies

In a study examining the effects of 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate on tumor cells, significant inhibition of cell proliferation was observed. The mechanism involved the downregulation of Vascular Endothelial Growth Factor (VEGF), a key factor in tumor angiogenesis. This finding aligns with other studies indicating that similar compounds can effectively reduce tumor growth by targeting angiogenic pathways .

Immunosuppressive Activity

A patent highlighted the use of amino alcohol compounds similar to 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate as immunosuppressants. These compounds demonstrated efficacy in reducing peripheral blood lymphocyte counts without significant cardiovascular side effects, making them suitable candidates for treating conditions like graft-versus-host disease and autoimmune disorders .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
1-(Butyloxy)-3-(2-propynyloxy)-2-propanol carbamateC11H19NO4Antitumor effects
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamateC13H23NO4Immunosuppressive properties
1-(Pentyloxy)-3-(2-butynyloxy)-2-propanol carbamateC12H21NO4Neuroprotective effects

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Pentyloxy)-3-(2-propynyloxy)-2-propanol carbamate, and what safety precautions are critical during synthesis?

Methodological Answer: The synthesis typically involves nucleophilic substitution and carbamate formation. For example, propargyl bromide can react with a diol intermediate under basic conditions (e.g., potassium carbonate) to introduce the propynyloxy group, followed by carbamate formation using an isocyanate reagent . Safety protocols include:

  • Using inert atmospheres to prevent side reactions (e.g., alkyne oxidation).
  • Strict adherence to hazard codes: P201 (obtain specialized instructions before use) and P210 (avoid heat/sparks) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • 1H NMR : Look for characteristic peaks (e.g., δ4.7 for alkyne protons, δ2.4 for methylene groups adjacent to oxygen) .
  • FT-IR : Confirm alkyne C≡C stretches (~2,125 cm⁻¹) and carbamate C=O (~1,700 cm⁻¹) .
  • HPLC : Compare retention times with reference standards under gradient conditions (e.g., 0.1% TFA in water/acetonitrile) to verify purity (>95%) .

Q. What are the key parameters for optimizing carbamate stability in experimental formulations?

Methodological Answer: Stability studies should assess:

  • pH sensitivity : Carbamates hydrolyze under acidic/basic conditions; use buffered solutions (pH 6–8) for long-term storage .
  • Temperature : Store at –20°C to minimize thermal degradation .
  • Light exposure : Protect from UV light to prevent radical-induced decomposition .

Advanced Research Questions

Q. How can contradictory data on the compound’s lipophilicity be resolved in drug design studies?

Methodological Answer: Conflicting logP values may arise from measurement methods (e.g., shake-flask vs. HPLC). To resolve discrepancies:

  • Use HPLC-derived log k : Calibrate with a homolog series of carbamates under isocratic conditions (C18 column, 40% acetonitrile/water) .
  • Validate via computational models (e.g., ClogP) and cross-reference with experimental octanol-water partition coefficients .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Methodological Answer: Impurities like unreacted propargyl bromide or carbamate dimers require:

  • LC-MS/MS : Use selective ion monitoring (SIM) for low-abundance species (e.g., m/z 215 for propargyl bromide adducts) .
  • Spiking experiments : Add known impurity standards to assess recovery rates and limit quantification thresholds (<0.1%) .

Q. What mechanistic insights explain unexpected byproducts during carbamate formation?

Methodological Answer: Byproducts often stem from:

  • Competitive reactions : Alkynyl ethers may undergo Glaser coupling (dimerization) under aerobic conditions; use degassed solvents and copper(I) inhibitors .
  • Steric hindrance : Bulky substituents on the propanol backbone can slow carbamate formation; optimize stoichiometry (1:1.2 molar ratio of alcohol to isocyanate) and reaction time (>24 hrs) .

Key Considerations for Experimental Design

  • Reaction Optimization : Screen solvents (e.g., THF vs. DMF) to balance reactivity and byproduct formation .
  • Data Validation : Cross-correlate NMR, HPLC, and mass spectrometry to confirm structural assignments .
  • Safety Compliance : Follow GHS codes (e.g., P202: read all safety protocols before handling) .

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